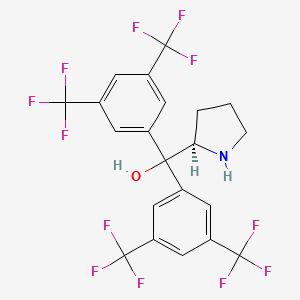

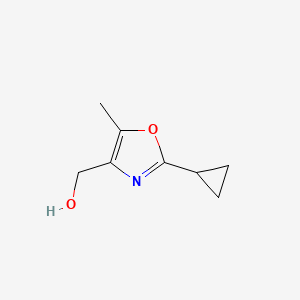

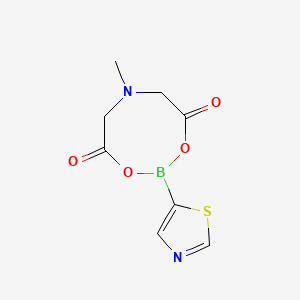

2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole

Overview

Description

2-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic aromatic compound that is used in various scientific and medical applications. It is a member of the benzimidazole family, and is known for its ability to interact with both nucleic acids and proteins. This compound can be synthesized using a variety of methods, including Grignard reactions and the Diels-Alder reaction. It has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been studied for their potential in treating cancer. They can cause cell death in leukemic cells at micromolar concentrations . The specific compound 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole could be explored for its efficacy against different cancer cell lines, considering its structural similarity to other benzimidazoles with known anticancer properties.

Immunomodulatory Effects

Studies have revealed benzimidazole derivatives as potential immunomodulatory agents. For instance, a benzimidazole derivative named BMT-1 was shown to inhibit the activity of H+/K±ATPases from activated T cells, which could lead to intracellular acidification and inhibition of T cell proliferation . This suggests that 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole may have similar applications in modulating immune responses.

Antiviral and Anti-HIV Properties

Benzimidazoles have been identified with nanomolar activity against respiratory syncytial virus and have been explored for their inhibitory activity against casein kinases, which are implicated in viral replication . The compound could be researched for its potential antiviral effects, particularly against HIV, given the structural isosterism with nucleotides that allows easy interaction with biopolymers.

Antiprotozoal and Antimicrobial Effects

Benzimidazole compounds have shown activity against protozoal infections and have been synthesized for their antibacterial properties . The cyclopropyl group in 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole might enhance these properties, making it a candidate for developing new antiprotozoal and antimicrobial agents.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes like h+/k±atpases .

Mode of Action

It is known that benzimidazole derivatives can inhibit the activity of h+/k±atpases, leading to intracellular acidification .

Biochemical Pathways

The inhibition of h+/k±atpases can potentially affect various cellular processes, including cell proliferation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The inhibition of h+/k±atpases by benzimidazole derivatives can lead to intracellular acidification, potentially inhibiting cell proliferation .

Action Environment

The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

properties

IUPAC Name |

2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h7H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHODIAFHMKECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)

![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)

![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)

![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)